molecular formula C25H29N5O2 B11419208 8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11419208
M. Wt: 431.5 g/mol
InChI Key: QYJGFEHFNKWHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dibenzylamino group, a methyl group, and a 2-methylpropyl group attached to a tetrahydropurine core. The compound’s molecular formula is C21H23N5O2, and it has a molecular weight of 373.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dibenzylamino methylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylpropyl group, in particular, may influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C25H29N5O2/c1-18(2)14-30-21(26-23-22(30)24(31)27-25(32)28(23)3)17-29(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,18H,14-17H2,1-3H3,(H,27,31,32)

InChI Key

QYJGFEHFNKWHED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.